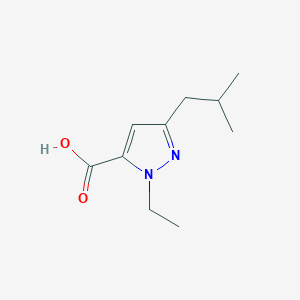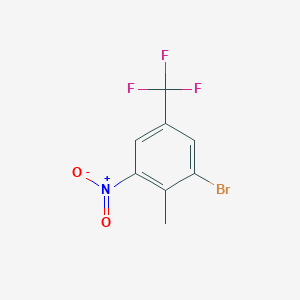
1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene is a multifunctional aromatic molecule that contains a bromine atom, a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This structure suggests potential reactivity due to the presence of both electron-withdrawing and electron-donating substituents, which can influence its chemical behavior in various reactions.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions as seen in the synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene . Additionally, the selective preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has been reported using N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, which could be a potential method for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be quite complex due to the presence of multiple substituents that can influence the overall conformation of the molecule. For instance, 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene exhibits a conformation where the methine hydrogens are coplanar with the ring, directed toward the bromine . This suggests that the molecular structure of 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene would also be influenced by its substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Brominated benzene compounds are known to participate in various chemical reactions. For example, 1-bromo-2-(trifluoromethoxy)benzene can undergo treatment with lithium diisopropylamide to generate phenyllithium intermediates, which can be further reacted to produce different compounds . This indicates that the bromine in 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene could also be reactive towards organometallic reagents, allowing for the formation of new carbon-carbon bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can vary widely depending on the nature and position of the substituents. For instance, the presence of bulky groups can lead to the formation of rotational isomers and influence the melting and boiling points of the compound . The electron-withdrawing effects of the nitro and trifluoromethyl groups in 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene would likely affect its electron density and reactivity, potentially making it a versatile intermediate in organic synthesis .
Scientific Research Applications
Synthesis and Environmental Applications
1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene is a compound that has not been directly mentioned in the literature regarding its specific applications or properties. However, by examining the research on related chemical compounds and their applications, we can infer potential fields of interest where such a compound might find relevance. For instance, the study of heterocyclic compounds like triazines, which are derivatives of benzene, has shown significant biological activities and applications in medicinal chemistry. These activities range from antibacterial, antifungal, anticancer, antiviral, to antimalarial effects (Tarawanti Verma, Manish Sinha, N. Bansal, 2019). This suggests that derivatives of benzene, potentially including 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene, could be explored for similar biological and medicinal applications.
Chemical Synthesis and Material Science
The development and synthesis of novel materials, including those for corrosion inhibition, are crucial areas of research. Quinoline and its derivatives, which are structurally related to benzene compounds, have been extensively studied for their anticorrosive properties. These compounds exhibit effectiveness against metallic corrosion through the formation of stable chelating complexes, indicating a potential application area for benzene derivatives in material science and corrosion prevention (C. Verma, M. Quraishi, E. Ebenso, 2020).
Environmental and Health Safety
The study of novel brominated flame retardants, including those related to benzene structures, underscores the importance of understanding the environmental and health impacts of chemical compounds. Such research addresses the occurrence, risks, and potential for environmental accumulation of these substances, pointing to the necessity for thorough evaluation of new chemical entities for safety and environmental persistence (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-6(9)2-5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPBXYJIVKCICH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646805 |
Source


|
| Record name | 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |
CAS RN |
239079-89-1 |
Source


|
| Record name | 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

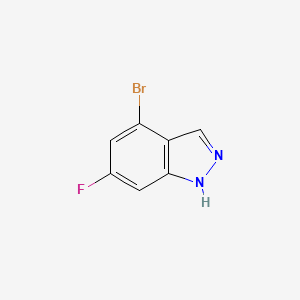


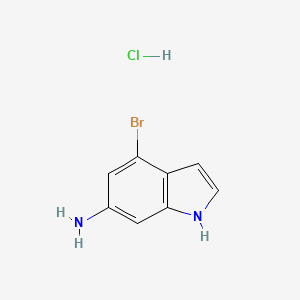




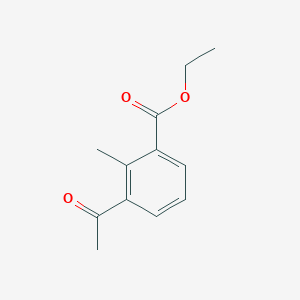
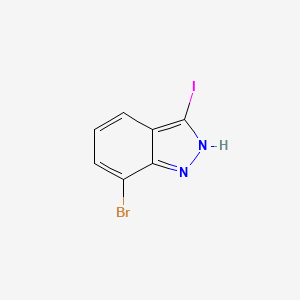
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)
